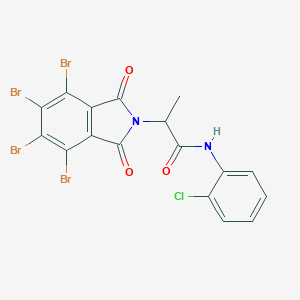
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a tetrabromo-substituted isoindoline-1,3-dione moiety, and a propanamide linkage, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes:
Bromination: The starting material, isoindoline-1,3-dione, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 4, 5, 6, and 7 positions.
Amidation: The brominated isoindoline-1,3-dione is then reacted with 2-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Propanamide Formation: Finally, the intermediate product is treated with propanoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanamide moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its brominated isoindoline-1,3-dione moiety is of particular interest due to its potential binding affinity with proteins and enzymes.
Medicine
In medicine, preliminary studies suggest that this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide involves its interaction with specific molecular targets. The brominated isoindoline-1,3-dione moiety may interact with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
N-(2-bromophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Substitutes the chlorine atom with a bromine atom, potentially altering its biological activity.
Uniqueness
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide is unique due to the presence of both the chlorophenyl and tetrabromo-substituted isoindoline-1,3-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H9Br4ClN2O3 |
|---|---|
Molekulargewicht |
644.3 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H9Br4ClN2O3/c1-6(15(25)23-8-5-3-2-4-7(8)22)24-16(26)9-10(17(24)27)12(19)14(21)13(20)11(9)18/h2-6H,1H3,(H,23,25) |
InChI-Schlüssel |
XVQFKHAMPMDZDX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















